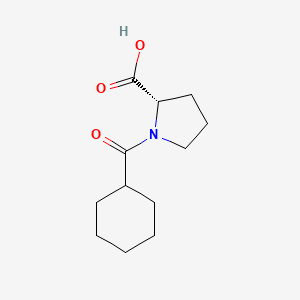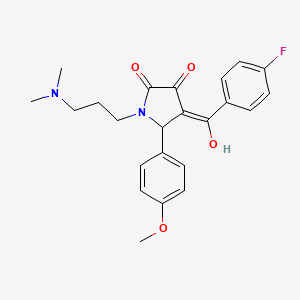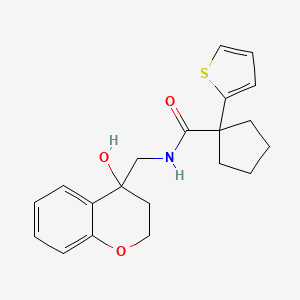
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid, or (S)-CPCA, is a cyclic organic compound with a wide range of applications in the laboratory and in scientific research. It is a symmetrical molecule that is composed of a cyclohexane ring and two carboxyl groups that are connected by a pyrrolidine ring. It is a versatile compound that can be used as a building block for a variety of chemical reactions, and its unique structure makes it an ideal starting material for the synthesis of other compounds. In addition, (S)-CPCA has been studied for its potential applications in a number of scientific fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid: serves as a valuable building block in organic chemistry. Its catalytic synthesis has garnered significant attention due to its atom-efficient conversion of readily available substrates into essential α,β-unsaturated carbonylated products. These products include aldehydes, ketones, esters, amides, and carboxylic acids .
Polymerization and Material Science
Researchers have explored the environmentally friendly synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles dispersed in water–ethanol medium using enzymatic catalysis. The polymerization of pyrrole-2-carboxylic acid, initiated by hydrogen peroxide generated from the redox enzyme glucose oxidase, highlights its potential in material science .
Chiral Derivatization Reagents
The positively charged derivatization reagent (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) has been synthesized and evaluated. It demonstrates promise in chiral analysis, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids .
N-Heterocyclic Carbenes (NHCs)
While not directly related to this compound, understanding NHCs sheds light on its significance. NHCs, including those with a carbene carbon inside a nitrogen heterocycle, have become powerful tools in modern chemistry. They serve as ligands for transition metals, catalysts, and reagents in various reactions .
Polyoxometalate-Supported Metal Carbonyl Derivatives
Consider exploring the synergy between polyoxometalates (POMs) and metal carbonyls. Polyoxometalate-supported metal carbonyl derivatives (PMCDs) have emerged as promising molecules, with applications in diverse areas. Investigate their preparation and potential uses .
Binding Studies and Drug Development
The presence of the p-aryl/cyclohexyl ring in derivatives related to this compound enhances antifungal properties. Additionally, understanding how these compounds bind to serum albumins in plasma can inform drug development .
Propiedades
IUPAC Name |
(2S)-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVQQRIKXMAJZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)
![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)


![N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2738845.png)
![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)


![Methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2738849.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2738850.png)